molecular formula C14H13NO7S B8674675 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate

3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate

Cat. No. B8674675
M. Wt: 339.32 g/mol
InChI Key: NGSRUCJZGJEESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893270B2

Procedure details

To a mixture of 157 mg (1.15 mmol) of 3-chlorocyclohex-2-en-1-one (prepared as described in Synthesis (1974), (1), 47-8), 16 mg (0.12 mmol) of ZnCl2, 297 mg (1.15 mmol) of 2-nitro-4-methylsulfonylbenzoic acid and 3 ml of anhydrous acetonitrile there are added dropwise, under a nitrogen atmosphere, over the course of 15 minutes, 166 mg (1.27 mmol) of diisopropylethylamine. A further 2 ml of acetonitrile are then added and the reaction mixture is maintained at a temperature of 45° C. for 18 hours in an oil bath, with stirring. The reaction mixture is then heated up again and maintained at reflux temperature for 40 hours. The reaction mixture is then brought to ambient temperature and the solvent is removed in vacuo. 25 ml of dichloromethane and 0.35 g of 36% hydrochloric acid in 5 ml of water are then added and the phases are separated. The organic phase is washed twice with 10 ml of water, dried using magnesium sulfate and concentrated in vacuo. 197 mg of 3-(2-nitro-4-methylsulfonyl-phenylcarbonyloxy)-cyclohex-2-en-1-one are obtained in the form of a brown oil.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[N+:9]([C:12]1[CH:20]=[C:19]([S:21]([CH3:24])(=[O:23])=[O:22])[CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15])([O-:11])=[O:10].C(N(C(C)C)CC)(C)C>[Cl-].[Cl-].[Zn+2].C(#N)C>[N+:9]([C:12]1[CH:20]=[C:19]([S:21]([CH3:24])(=[O:23])=[O:22])[CH:18]=[CH:17][C:13]=1[C:14]([O:16][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1)=[O:15])([O-:11])=[O:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
ClC1=CC(CCC1)=O
Name
Quantity
297 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Name
Quantity
16 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
166 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated up again
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
is then brought to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
25 ml of dichloromethane and 0.35 g of 36% hydrochloric acid in 5 ml of water are then added
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic phase is washed twice with 10 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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